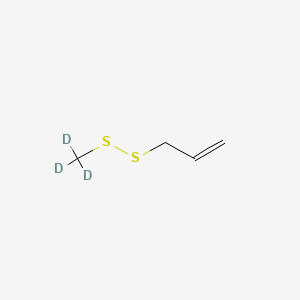
Allyl methyl disulfide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl methyl disulfide-d3, also known as methyl prop-2-en-1-yl disulfide-d3, is a deuterated analog of allyl methyl disulfide. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research as a tracer in drug development and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of allyl methyl disulfide-d3 typically involves the deuteration of allyl methyl disulfide. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process can be carried out under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to confirm the incorporation of deuterium atoms .
Análisis De Reacciones Químicas
Types of Reactions
Allyl methyl disulfide-d3 undergoes various chemical reactions, including:
Substitution: This compound can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals, molecular oxygen, and other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Compounds with substituted allyl groups
Aplicaciones Científicas De Investigación
Allyl methyl disulfide-d3 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of allyl methyl disulfide-d3 involves its interaction with molecular targets and pathways in biological systems. The incorporation of deuterium atoms can affect the compound’s metabolic stability and pharmacokinetics. Deuterium substitution can lead to a kinetic isotope effect, where the rate of metabolic reactions is altered due to the presence of heavier deuterium atoms. This can result in changes in the compound’s bioavailability, distribution, and elimination .
Comparación Con Compuestos Similares
Similar Compounds
Diallyl disulfide: Another organosulfur compound found in garlic, known for its anticancer and antimicrobial properties.
Dimethyl disulfide: A sulfur-containing compound with applications in agriculture and industry.
Diallyl trisulfide: A compound with similar biological activities, including anticancer and antioxidant properties.
Uniqueness
Allyl methyl disulfide-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for precise tracing in metabolic studies and can enhance the compound’s stability and pharmacokinetic properties compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C4H8S2 |
|---|---|
Peso molecular |
123.3 g/mol |
Nombre IUPAC |
3-(trideuteriomethyldisulfanyl)prop-1-ene |
InChI |
InChI=1S/C4H8S2/c1-3-4-6-5-2/h3H,1,4H2,2H3/i2D3 |
Clave InChI |
XNZOTQPMYMCTBZ-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])SSCC=C |
SMILES canónico |
CSSCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


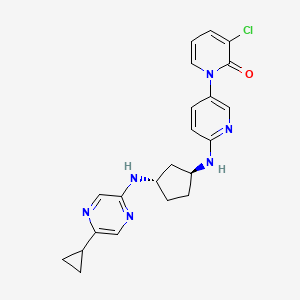
![3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B12374060.png)
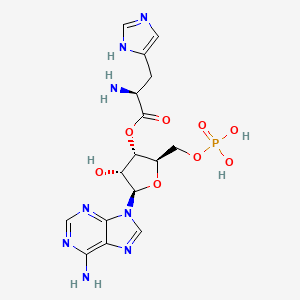
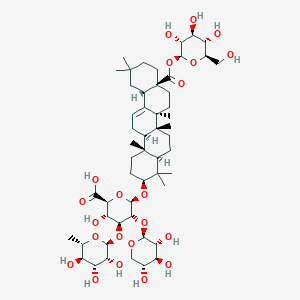
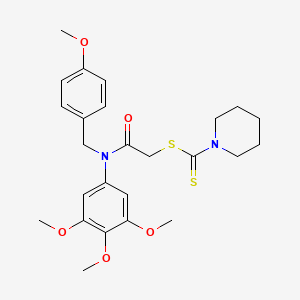
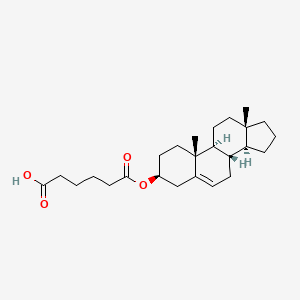
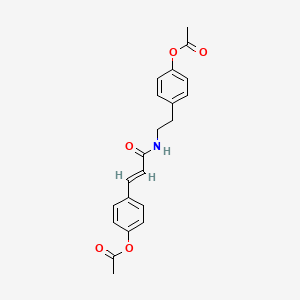
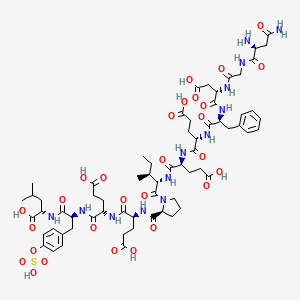
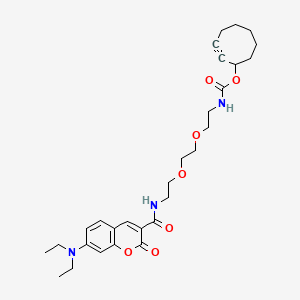
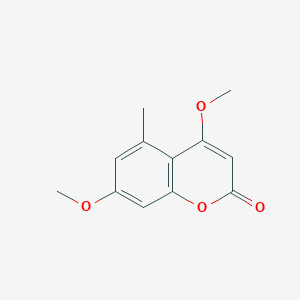
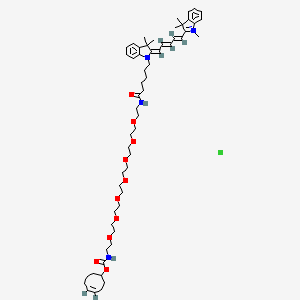
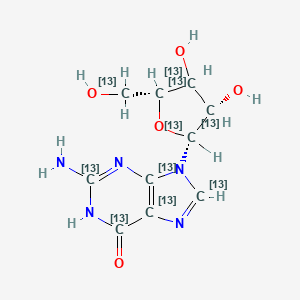
![zinc;(2S,3S,4S,5R,6S)-6-[3-[[4-[2-[2-[2-[[(17S,18S)-18-[3-[[1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]triazol-4-yl]methylamino]-3-oxopropyl]-12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carbonyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]amino]-4-[[2-[2-[4-[4-[[1-[(4-fluorophenyl)carbamoyl]cyclopropanecarbonyl]amino]phenoxy]-6-methoxyquinolin-7-yl]oxyethoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12374131.png)
![5-[5-[1-(4,4-dimethylpentyl)-5-naphthalen-2-ylimidazol-2-yl]-2-iodoimidazol-1-yl]-N-methylpentan-1-amine](/img/structure/B12374133.png)
